molecular formula C13H24IN3O4 B12743241 Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide CAS No. 132382-15-1

Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide

Cat. No.: B12743241
CAS No.: 132382-15-1
M. Wt: 413.25 g/mol
InChI Key: ZQOOVOGNOIGVRX-UHFFFAOYSA-N
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Description

Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is a chemical compound with the molecular formula C11H21N2O3I It is known for its unique structure, which includes a pyrrolidinyl group and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide typically involves multiple steps. One common method includes the reaction of N,N,N-trimethylethanaminium with 2-oxo-1-pyrrolidinylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, chloride
  • N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, bromide

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloride and bromide counterparts, which may have different chemical and biological properties.

Properties

CAS No.

132382-15-1

Molecular Formula

C13H24IN3O4

Molecular Weight

413.25 g/mol

IUPAC Name

trimethyl-[2-[2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetyl]oxyethyl]azanium;iodide

InChI

InChI=1S/C13H23N3O4.HI/c1-16(2,3)7-8-20-13(19)9-14-11(17)10-15-6-4-5-12(15)18;/h4-10H2,1-3H3;1H

InChI Key

ZQOOVOGNOIGVRX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CNC(=O)CN1CCCC1=O.[I-]

Origin of Product

United States

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